4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0801247
InChI: InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(29)17-7-3-4-8-18(17)23-20(26)10-11-21(27)28/h2-11H,12-15H2,1H3,(H,23,26)(H,27,28)/b11-10-
SMILES: CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid

CAS No.:

Cat. No.: VC0801247

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid -

Specification

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name (Z)-4-[2-[4-(2-methylphenyl)piperazine-1-carbonyl]anilino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(29)17-7-3-4-8-18(17)23-20(26)10-11-21(27)28/h2-11H,12-15H2,1H3,(H,23,26)(H,27,28)/b11-10-
Standard InChI Key ZXHIAIJVXHONLE-KHPPLWFESA-N
Isomeric SMILES CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O
SMILES CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O
Canonical SMILES CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator